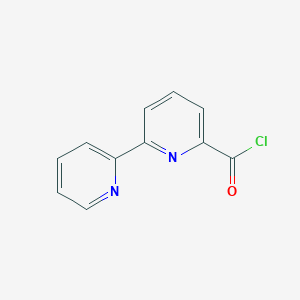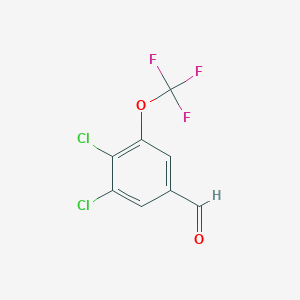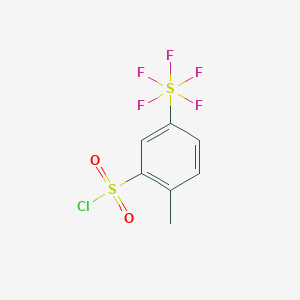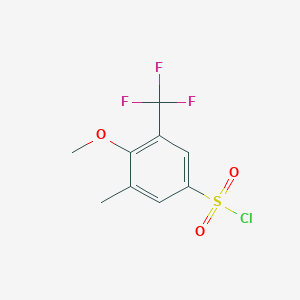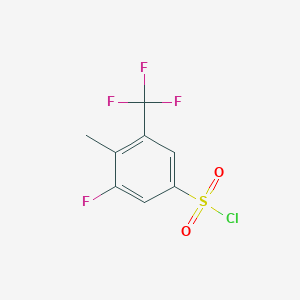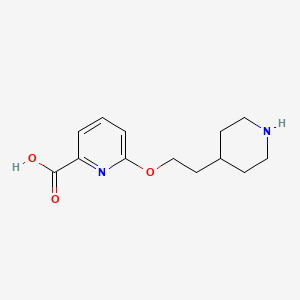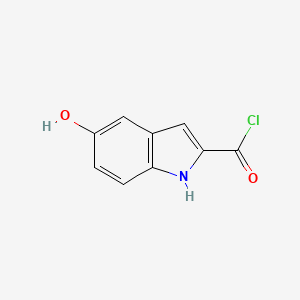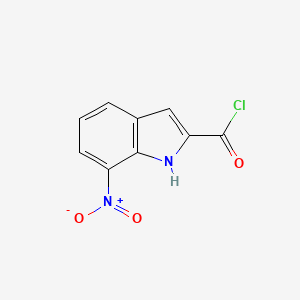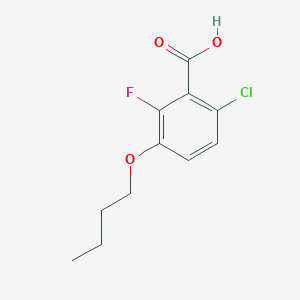
4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid
Übersicht
Beschreibung
The molecule “4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid” contains a total of 39 bonds. There are 20 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves several steps. For instance, the synthesis of “1-Benzyloxy-2-iodo-4-tert-octylbenzene” was achieved from “4-tert-octylphenol” via bromination, benzyl protection, and halogen exchange reaction . Another example is the synthesis of “tert-Butyl (tert-butyldimethylsilyl)oxycarbamate” from "N-Boc hydroxylamine" .
Molecular Structure Analysis
The molecular structure of “this compound” includes several functional groups and bonds. It contains a carboxylic acid group, an ether group, and a carbamate group . The molecule also has a six-membered aromatic ring .
Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is often used as the Nα-amino protecting group in peptide synthesis. This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A series of compounds related to 3-methoxybenzoic acid, including hydrazide-hydrazones, have been synthesized and shown to exhibit significant antibacterial activity against Bacillus spp., suggesting potential applications in developing new antimicrobial agents. These compounds demonstrated higher activity than some commonly used antibiotics, indicating their relevance in scientific research aimed at combating antibiotic-resistant bacteria (Łukasz Popiołek & Anna Biernasiuk, 2016).
Unnatural Amino Acid Applications
Research on unnatural amino acids that mimic peptide β-strands has led to the development of compounds capable of forming β-sheet-like hydrogen-bonded dimers. These compounds, derived from 5-amino-2-methoxybenzoic acid and related structures, demonstrate the potential for creating novel peptide structures and functionalities in the field of protein engineering and design (J. Nowick et al., 2000).
Encapsulation and Controlled Release
The encapsulation of flavor molecules, such as vanillic acid (a structurally related compound to 4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid), into layered inorganic nanoparticles has been studied for controlled flavor release in food applications. This research highlights the potential for using similar compounds in encapsulation technologies for various industries, including pharmaceuticals and cosmetics (Mi-Mi Hong, Jae-Min Oh, & J. Choy, 2008).
Chemical Synthesis Processes
Studies on the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxybenzoate, a compound with structural similarities, have provided insights into efficient synthesis processes for pharmaceutical intermediates. This research contributes to the optimization of synthetic routes for complex organic molecules, which is essential for drug development and other applications in chemical synthesis (Zhuang Wei et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methoxy-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-7-8-21-11-6-5-10(13(17)18)9-12(11)20-4/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGPNCYMDVDULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



